

Application Notes: 5-Bromonicotinoyl Chloride in the Synthesis of Novel Insecticides

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Compound of Interest

Compound Name: 5-Bromonicotinoyl chloride

Cat. No.: B047046

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Introduction

5-Bromonicotinoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of complex agrochemicals. Its pyridine core is a common feature in various biologically active molecules, while the acyl chloride and bromo functionalities offer orthogonal handles for molecular elaboration. The acyl chloride provides a reactive site for the introduction of amide or ester linkages, and the bromo group serves as a point for further diversification through cross-coupling reactions. This application note details the use of **5-Bromonicotinoyl chloride** in the synthesis of novel diacylhydrazine insecticides, highlighting its role in the generation of potent insecticidal compounds.

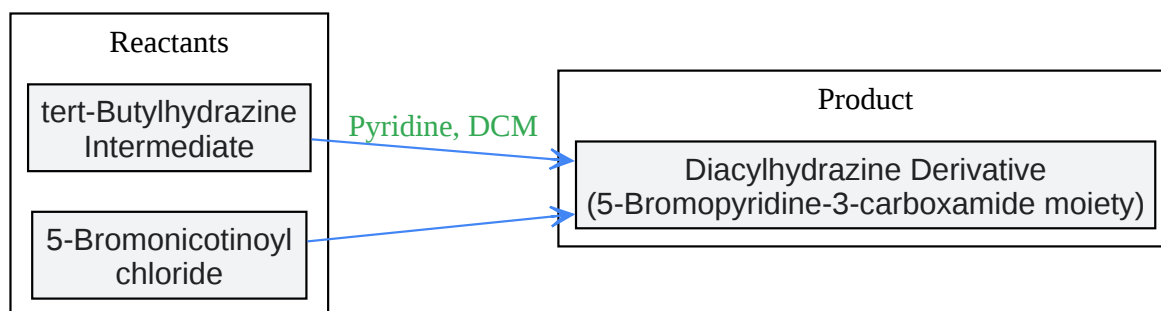
Application in Insecticide Synthesis: Diacylhydrazine Derivatives

Recent research has demonstrated the successful incorporation of the 5-bromonicotinoyl moiety into diacylhydrazine insecticides. These compounds are known to act as insect growth regulators by mimicking the molting hormone 20-hydroxyecdysone. The inclusion of the 5-bromopyridine-3-carboxamide scaffold has been shown to modulate the insecticidal activity of these derivatives.

Synthesis of Diacylhydrazine Derivatives Incorporating a 5-Bromopyridine-3-carboxamide Moiety

A series of novel diacylhydrazine derivatives containing a 5-bromopyridine-3-carboxamide moiety were synthesized and evaluated for their insecticidal activity. The synthesis involves the reaction of a key intermediate, a tert-butylhydrazine derivative, with **5-Bromonicotinoyl chloride**.

General Reaction Scheme:



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Caption: General reaction for the synthesis of diacylhydrazine insecticides.

Quantitative Data Summary

The insecticidal activities of the synthesized compounds were evaluated against two major agricultural pests: the oriental armyworm (*Mythimna separata*) and the diamondback moth (*Plutella xylostella*). The results are summarized in the table below.

Compound ID	R Group	Target Pest	LC50 (mg/L)
I-a	H	Mythimna separata	2.15
Plutella xylostella	15.83		
I-b	2-F	Mythimna separata	1.89
Plutella xylostella	12.45		
I-c	4-F	Mythimna separata	1.52
Plutella xylostella	10.98		
I-d	2-Cl	Mythimna separata	2.01
Plutella xylostella	14.27		
I-e	4-Cl	Mythimna separata	1.76
Plutella xylostella	11.56		

Table 1: Insecticidal activity (LC50) of diacylhydrazine derivatives containing a 5-bromopyridine-3-carboxamide moiety.

Experimental Protocols

General Synthesis of Diacylhydrazine Derivatives (I-a to I-e)

The synthesis of the target diacylhydrazine derivatives involves a two-step procedure starting from a substituted benzoic acid and tert-butylhydrazine hydrochloride, followed by reaction with **5-Bromonicotinoyl chloride**.

Step 1: Synthesis of tert-Butylhydrazine Intermediate

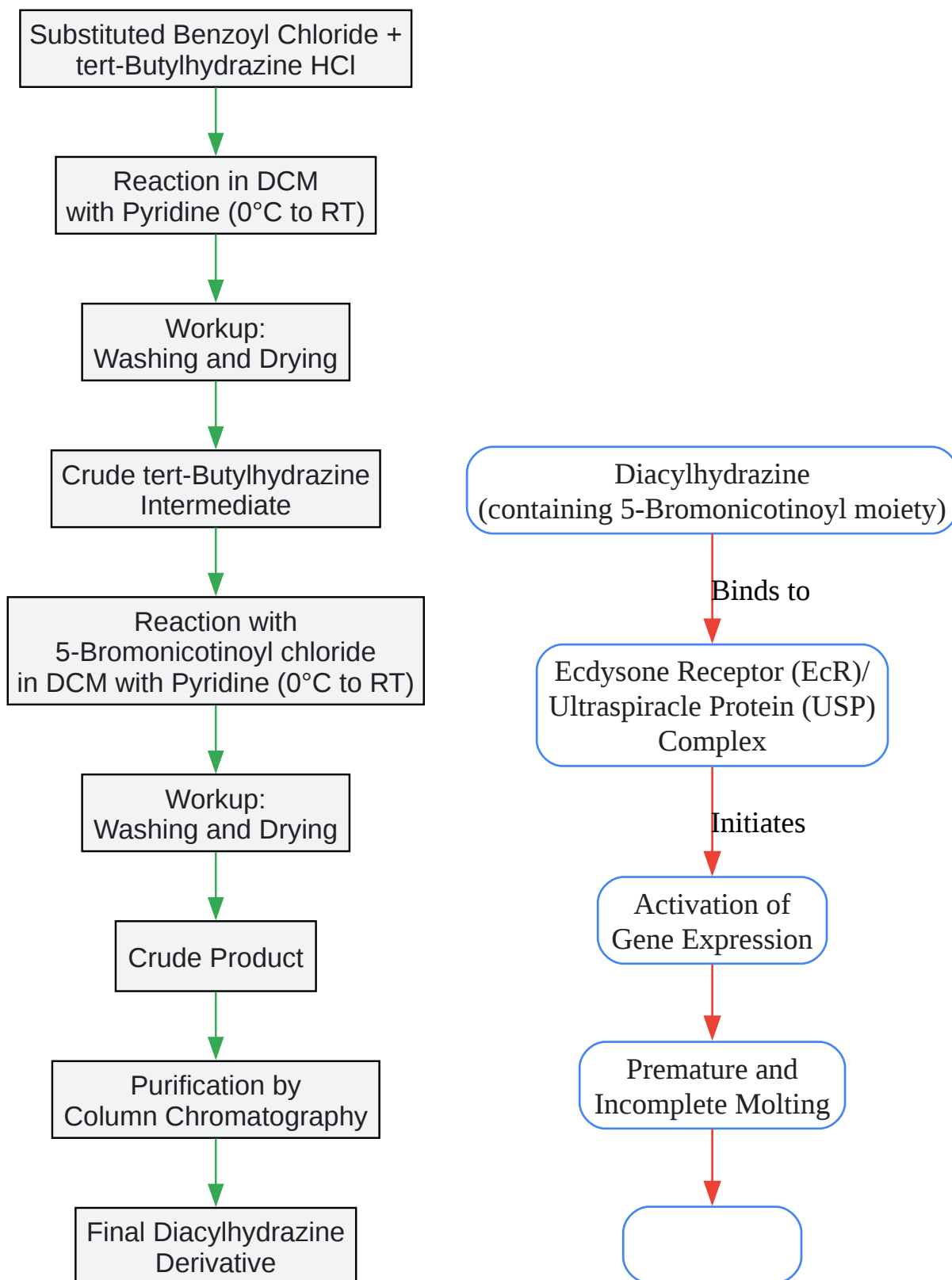
A solution of the appropriately substituted benzoyl chloride (1.1 mmol) in dichloromethane (DCM, 10 mL) is added dropwise to a stirred solution of tert-butylhydrazine hydrochloride (1.0 mmol) and pyridine (2.0 mmol) in DCM (20 mL) at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced

pressure to afford the crude tert-butylhydrazine intermediate, which is used in the next step without further purification.

Step 2: Synthesis of Final Diacylhydrazine Derivatives

To a solution of the crude tert-butylhydrazine intermediate (1.0 mmol) and pyridine (1.2 mmol) in DCM (20 mL), a solution of **5-Bromonicotinoyl chloride** (1.0 mmol) in DCM (10 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6-8 hours. After completion of the reaction, the mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to give the final diacylhydrazine derivatives.

Workflow for the Synthesis of Diacylhydrazine Insecticides



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